molecular formula C10H10O4 B2519538 rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 1932570-75-6

rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No.: B2519538
CAS No.: 1932570-75-6
M. Wt: 194.186
InChI Key: SLSUBOSBTBJRCO-VXNVDRBHSA-N
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Description

Historical Context of Benzopyran Derivatives

Benzopyrans represent one of the most studied heterocyclic systems in organic chemistry, with their history tracing back to the isolation of coumarin from tonka beans in 1820 by August Vogel. Early research focused on natural derivatives such as chromones and coumarins, which exhibited diverse biological activities. The structural elucidation of the benzopyran core (a fused benzene and pyran ring system) in the late 19th century laid the groundwork for synthetic modifications. By the mid-20th century, advances in organic synthesis enabled the creation of novel benzopyran derivatives, including dihydrobenzopyrans and spiro-fused analogs, which expanded their applications in medicinal chemistry.

Key milestones include:

  • 1950s–1970s : Development of warfarin (a coumarin derivative) as an anticoagulant.
  • 1980s–2000s : Exploration of benzopyrans as anti-inflammatory and anticancer agents.
  • Post-2010 : Emergence of stereochemically complex derivatives like rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Significance in Heterocyclic Chemistry Research

Benzopyrans are classified as "privileged scaffolds" due to their:

  • Structural versatility : The fused aromatic system allows regioselective functionalization at C3, C4, and C7 positions.
  • Synthetic accessibility : Multicomponent reactions, such as the Pechmann condensation, enable efficient synthesis.
  • Bioactivity correlation : Substituents on the benzopyran core modulate interactions with biological targets (e.g., COX-2 inhibition, antioxidant effects).

Recent studies highlight their role in addressing drug resistance, with benzopyran derivatives showing efficacy against triple-negative breast cancer cells and agricultural pathogens.

Position of this compound in Contemporary Research

This stereoisomer (CAS: 2109277-32-7) exemplifies modern trends in benzopyran chemistry:

  • Chiral synthesis : Prepared via asymmetric domino oxa-Michael/aldol condensation or ZnCl₂-catalyzed cyclization of γ-butyrolactone intermediates.
  • Structural features : The trans-dihydroxy configuration at C2 and C4 enhances hydrogen-bonding capacity, critical for enzyme inhibition.
  • Applications :
    • Intermediate for COX-2 inhibitors with deuterated analogs showing improved pharmacokinetics.
    • Building block for spirocyclic compounds in neurodegenerative disease research.

Table 1 : Key Synthetic Routes to this compound

Method Catalyst Yield (%) Reference
Phenol + γ-butyrolactone ZnCl₂ 78
Asymmetric domino reaction Organocatalyst 65

Relationship to Natural Products and Biomimetic Chemistry

The compound’s structure mirrors natural chroman derivatives like α-tocopherol (vitamin E), which possess a 2,4-di-substituted dihydrobenzopyran core. Key connections include:

  • Biomimetic oxidation : The 4-hydroxy group mimics post-translational modifications in plant phenolic antioxidants.
  • Marine analogs : Marine fungi produce similar dihydrobenzopyrans with anti-inflammatory properties.
  • Pharmacophore hybridization : Hybrid molecules combining this acid with coumarin motifs show enhanced bioactivity.

Properties

IUPAC Name

(2R,4R)-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,7,9,11H,5H2,(H,12,13)/t7-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSUBOSBTBJRCO-VXNVDRBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O[C@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenolic compound and an appropriate carboxylic acid derivative, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

Reaction TypeConditionsProductYield/NotesReference
Esterification Alcohol + H₂SO₄ (catalytic)Alkyl estersModerate (45–72%)
Amidation SOCl₂ → NH₃/amineAmidesNot explicitly reported; inferred from analogous chroman acids
Decarboxylation Pyridine, Δ3,4-dihydro-2H-1-benzopyranObserved as side reaction in thermal cyclizations

Hydroxyl Group Modifications

Reaction TypeConditionsProductYield/NotesReference
Acetylation Ac₂O, pyridineAcetylated derivativeNot reported; structurally feasibleN/A
Oxidation CrO₃/H⁺Ketone (4-oxo derivative)Theoretical; no experimental dataN/A

Electrophilic Aromatic Substitution

The electron-rich benzopyran ring undergoes halogenation or nitration at the para position relative to the hydroxyl group .

ReactionReagentsPositionOutcome
BrominationBr₂/FeBr₃C-6 or C-8Mono-substitution predominant

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄), the benzopyran ring undergoes cleavage to yield dihydroxybenzene derivatives .

Stereochemical Considerations

  • Enantiomer-specific reactivity : The S-enantiomer of related chroman acids exhibits 15-fold greater potency in biological assays (e.g., leukotriene antagonism) .

  • Resolution methods : Optical resolution of compound 7 is achieved via crystallization of diastereomeric salts or chiral chromatography .

Comparative Reactivity of Analogues

CompoundModificationReactivity Difference
6-Fluoro derivative Fluorine at C-6Higher thermal stability in ring-closure step
7-Methyl derivative Methyl at C-7Reduced yield (45%) due to steric hindrance

Unresolved Questions and Research Gaps

  • Photochemical reactivity : Potential for [2+2] cycloadditions (observed in isocoumarins) remains unexplored.

  • Bioconjugation : Feasibility of linking to peptides/proteins via carboxylate or hydroxyl groups.

  • Metabolic pathways : Oxidation or glucuronidation in vivo has not been characterized.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, modifications of the benzopyran structure have shown promising results against various cancer cell lines, including leukemia and central nervous system cancers. The incorporation of functional groups such as methoxy and nitro enhances the anticancer efficacy of these derivatives .
  • Neuroprotective Effects
    • The neuroprotective potential of benzopyran derivatives has been explored in the context of neurodegenerative diseases. Research suggests that these compounds can mitigate oxidative stress and inflammation in neuronal cells, thereby offering protective effects against conditions such as Alzheimer's disease .
  • Antioxidant Properties
    • Benzopyran derivatives are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative damage in cells, which is crucial for preventing chronic diseases associated with oxidative stress .

Case Studies

Case Study 1: Anticancer Derivatives
A study conducted by Güzel-Akdemir et al. examined various benzopyran derivatives for their anticancer activity. The results demonstrated that specific substitutions on the benzopyran structure significantly enhanced cytotoxicity against cancer cell lines, suggesting that rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid could serve as a lead compound for further development .

Case Study 2: Neuroprotection
Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of benzopyran derivatives in animal models of Alzheimer's disease. The study found that these compounds reduced amyloid-beta plaque formation and improved cognitive function in treated animals, indicating their potential as therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals or anti-inflammatory effects by inhibiting specific enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with structurally related benzopyran derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid 83278-79-9 C₁₀H₁₀O₄ 194.18 4-hydroxy, 2-carboxylic acid Racemic mixture; hydrogen-bonding capacity
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 2138194-85-9 C₁₁H₂₀O₂ 184.28 6-fluoro, 4-carboxylic acid Fluorine increases electronegativity and lipophilicity
Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] 15826-37-6 Not provided Not provided Disodium salt, 4-oxo groups Enhanced water solubility due to ionic form
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Not provided Not provided Not provided Thiazolidine ring, amino groups Complex stereochemistry; potential biological targeting
Key Observations:
  • Substituent Effects: The 6-fluoro derivative (C₁₁H₂₀O₂) exhibits reduced molecular weight compared to the target compound, likely due to differences in saturation and fluorine substitution.
  • Ionic vs. Neutral Forms : The disodium salt in Table 1 has higher water solubility due to its ionic nature, unlike the neutral carboxylic acid group in the target compound .
  • Stereochemical Complexity : Compounds like the thiazolidine derivative () feature intricate stereochemistry, which may confer selective biological activity, whereas the racemic nature of the target compound could limit enantiomer-specific effects .

Functional and Application-Based Differences

Key Observations:
  • Fluorine’s Role : The 6-fluoro derivative’s applications as an intermediate highlight its utility in synthesizing bioactive molecules, leveraging fluorine’s metabolic stability .
  • Contrast with Non-Benzopyrans: Compounds like 3,6′-Disinapoyl sucrose () are structurally distinct (sucrose ester) but share overlapping applications in supplements and pharmacology, underscoring the diversity of benzopyran derivatives in research .

Biological Activity

rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, also known by its CAS number 1932570-75-6, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound has been documented in various studies. The compound can be synthesized through various organic reactions involving benzopyran derivatives. The specific synthetic routes often depend on the desired yield and purity levels.

Antioxidant Activity

Benzopyran derivatives are often studied for their antioxidant properties. The hydroxyl groups present in the structure of this compound may contribute to its ability to scavenge free radicals, which is a crucial mechanism in protecting cells from oxidative stress.

Anti-inflammatory Effects

Preliminary studies suggest that compounds with similar structures can exhibit anti-inflammatory effects. This activity is typically assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Benzopyran DerivativesInvestigated various derivatives including rac-(2R,4R)-4-hydroxy compounds for their biological activities. Found promising results in antimicrobial assays but limited efficacy against Gram-negative bacteria .
Antioxidant Activity AssessmentEvaluated several benzopyran derivatives for their ability to scavenge free radicals. Results indicated that compounds with hydroxyl substitutions showed enhanced antioxidant potential .
Anti-inflammatory ActivityStudied the effects of related compounds on inflammation markers in cell cultures. Some derivatives demonstrated significant inhibition of TNF-alpha production .

Q & A

Q. What are the key synthetic routes for rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cycloaddition reactions to construct the benzopyran core, followed by functional group transformations (e.g., oxidation for carboxylic acid introduction). Critical parameters include temperature control (80–120°C), pH modulation (pH 6–8 for stability), and solvent selection (polar aprotic solvents like DMF). Reaction progress is monitored via TLC or HPLC. Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is used for purification .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

  • Chiral HPLC : Employed with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify structural integrity, with NOESY confirming stereochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration in crystalline forms .

Q. How is the stereochemical integrity of the (2R,4R) configuration maintained during synthesis?

Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution ensures enantiomeric control. For example, lipases selectively esterify one enantiomer. Reaction intermediates are analyzed via circular dichroism (CD) to detect racemization risks .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Solubility : Poor in water; requires DMSO or ethanol for dissolution (tested via shake-flask method).
  • Stability : Degrades under UV light (photooxidation studies show 15% decomposition after 24 hours). Accelerated stability studies (40°C/75% RH) assess shelf life .

Q. How is the compound’s stability in biological matrices validated for pharmacological assays?

Stability is tested in plasma (human or rodent) at 37°C. Samples are quenched with acetonitrile, centrifuged, and analyzed via LC-MS/MS. Degradation products (e.g., lactone forms) are quantified to adjust incubation times .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reduce trial-and-error approaches?

Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. Tools like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading). Machine learning models trained on reaction databases prioritize high-yield routes .

Q. How to resolve contradictions in biological activity data across different assays?

Use Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature). For example, a factorial design might reveal that antioxidant activity in DPPH assays is pH-sensitive, while cell-based assays show dependency on membrane permeability. Cross-validation with orthogonal assays (e.g., ORAC vs. FRAP) clarifies mechanisms .

Q. What strategies are used to assess enantiomer-specific pharmacological effects?

  • Enantiomer Separation : Preparative chiral chromatography isolates individual enantiomers.
  • In Vitro Models : Test each enantiomer in target-specific assays (e.g., enzyme inhibition, receptor binding).
  • Molecular Dynamics Simulations : Predict binding affinities to chiral pockets in proteins .

Q. How to design in vivo studies to evaluate metabolic pathways and bioavailability?

  • Radiolabeling : 14^{14}C-labeled compound tracks absorption/distribution in rodent models.
  • Metabolite Profiling : LC-HRMS identifies phase I/II metabolites in plasma and urine.
  • Pharmacokinetic Modeling : Non-compartmental analysis calculates AUC, t1/2t_{1/2}, and clearance .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Catalytic Methods : Immobilized enzymes or recyclable heterogeneous catalysts reduce reagent waste.
  • Solvent-Free Reactions : Mechanochemical grinding (ball milling) avoids toxic solvents.
  • Flow Chemistry : Continuous processes improve yield and reduce energy use (e.g., 30% reduction in E-factor) .

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